4-Chloro-6-methyl-2-phenylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methyl-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLLLUIWZOISLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344610 | |

| Record name | 4-Chloro-6-methyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804840 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29509-92-0 | |

| Record name | 4-Chloro-6-methyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-methyl-2-phenylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-6-methyl-2-phenylpyrimidine, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical and physical properties, outlines a robust synthetic pathway, and explores its significant role as a versatile intermediate in the creation of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance. In medicinal chemistry, the 2,4,6-trisubstituted pyrimidine framework is of particular interest due to its synthetic tractability and its ability to engage with a multitude of biological targets through diverse, non-covalent interactions.[2][3] this compound (CAS No. 29509-92-0) embodies the strategic value of this class of compounds. The chlorine atom at the C4-position acts as a versatile leaving group, readily undergoing nucleophilic aromatic substitution (SNAr) or participating in palladium-catalyzed cross-coupling reactions. This reactivity provides a direct and efficient entry point for introducing a wide array of functional groups, enabling the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity, selectivity, and pharmacokinetic properties.[4]

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its properties can be reliably predicted and understood through a combination of database information and analysis of closely related analogs.

Core Chemical Properties

The fundamental identifiers and computed properties for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 29509-92-0 | ChemicalBook[6] |

| Molecular Formula | C₁₁H₉ClN₂ | PubChem[5] |

| Molecular Weight | 204.66 g/mol | PubChem[5] |

| Appearance | Solid (predicted) | Benchchem[7] |

| XLogP3 | 3.2 | PubChemLite[8] |

| Solubility | 0.3 µg/mL (at pH 7.4, experimental) | PubChem[9] |

Note: Experimental melting and boiling points are not consistently available in the cited literature. Based on analogs, it is expected to be a solid at room temperature with a relatively high boiling point.

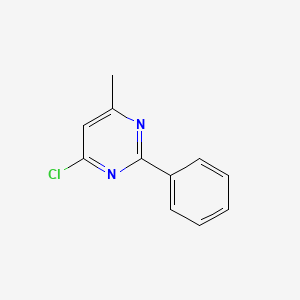

Caption: Structure of this compound.

Spectroscopic Characterization

A full experimental spectroscopic analysis is not publicly available. However, a detailed prediction based on established principles and data from analogous structures provides a reliable characterization profile.

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data confirms the molecular weight. The electron ionization (EI) spectrum shows a molecular ion peak (M⁺) at m/z 204, with an isotopic peak (M+2) at m/z 206, characteristic of a monochlorinated compound. The base peak is observed at m/z 169, corresponding to the loss of a chlorine radical followed by rearrangement.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three proton environments:

-

Phenyl Protons (C₆H₅): A multiplet integrating to 5 protons, likely in the range of δ 7.4-8.4 ppm. The protons ortho to the pyrimidine ring will be the most deshielded.

-

Pyrimidine Proton (H5): A singlet integrating to 1 proton, expected around δ 7.2-7.5 ppm.

-

Methyl Protons (CH₃): A sharp singlet integrating to 3 protons, expected further upfield around δ 2.5-2.7 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should display 9 distinct signals:

-

Pyrimidine Carbons: C2, C4, and C6 are expected to be the most downfield (δ 160-170 ppm), with C4 (attached to chlorine) and C2 (attached to nitrogen and the phenyl group) being significantly deshielded. C5 is expected at a more upfield position (δ ~115-125 ppm).

-

Phenyl Carbons: Four signals are expected for the phenyl ring, with the ipso-carbon (attached to the pyrimidine) around δ 137 ppm, and the ortho, meta, and para carbons appearing between δ 128-132 ppm.

-

Methyl Carbon: The methyl carbon signal is expected to be the most upfield, around δ 20-25 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorption bands are predicted as follows, based on data from similar pyrimidine derivatives:[4][7][10]

-

~3050-3100 cm⁻¹: C-H stretching (aromatic - phenyl and pyrimidine rings).

-

~2920-2980 cm⁻¹: C-H stretching (aliphatic - methyl group).

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

-

~1400-1500 cm⁻¹: Aromatic C=C stretching from the phenyl group.

-

~700-850 cm⁻¹: C-Cl stretching vibration.

Synthesis and Reactivity

This compound is typically synthesized via a two-step process involving the construction of the pyrimidine core followed by chlorination. This method offers high yields and utilizes readily available starting materials.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 6-Methyl-2-phenylpyrimidin-4-ol [11][12]

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add equimolar amounts of benzamidine hydrochloride and ethyl acetoacetate.

-

Reflux the reaction mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield 6-methyl-2-phenylpyrimidin-4-ol. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound [5][13]

-

To a flask containing 6-methyl-2-phenylpyrimidin-4-ol, add phosphorus oxychloride (POCl₃) in excess (typically 5-10 equivalents).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

-

Filter the solid product, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the C4-chloro substituent. The electron-deficient nature of the pyrimidine ring makes this position highly susceptible to nucleophilic attack.

Caption: Key reaction pathways for this compound.

-

Nucleophilic Aromatic Substitution (SNAr): This is the most common reaction pathway. The C4-chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, typically in the presence of a base. This reaction is fundamental to the synthesis of many biologically active derivatives, such as the 4-anilino-pyrimidines found in kinase inhibitors.[14]

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for creating C-C bonds, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C4-position, further expanding the molecular diversity of the resulting compounds.[13]

Applications in Drug Development

The primary application of this compound is as a foundational building block for the synthesis of targeted therapeutics. Its derivatives have shown significant promise in oncology and infectious diseases.

Kinase Inhibitors

A vast number of kinase inhibitors are based on the 4-aminopyrimidine scaffold. The pyrimidine core acts as a hinge-binder, mimicking the adenine portion of ATP to anchor the inhibitor in the enzyme's active site. This compound is an ideal starting material for generating libraries of these inhibitors.[15]

By reacting it with various substituted anilines or other amino-heterocycles, researchers can synthesize compounds that target specific kinases involved in cancer progression, such as:

-

Aurora Kinases: Crucial for mitotic regulation, their inhibition can lead to apoptosis in cancer cells.

-

Receptor Tyrosine Kinases (RTKs): Including EGFR and VEGFR, which are key drivers of tumor growth and angiogenesis.[16]

-

RET Kinase: Mutations in RET are oncogenic drivers in certain thyroid and lung cancers.

The phenyl group at C2 and the methyl group at C6 provide additional points for interaction and can be modified to enhance potency and selectivity. For instance, derivatives of the closely related 2,4-diaminopyrimidine scaffold have demonstrated potent inhibition of Aurora A kinase, leading to the destabilization of the MYC oncoprotein.

Antifungal Agents

The 2-phenylpyrimidine moiety is also a key pharmacophore in the design of novel antifungal agents.[1] These compounds often target lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi.[11] Ergosterol is a critical component of the fungal cell membrane, and its inhibition leads to fungal cell death. By using this compound as a starting point, various side chains can be introduced at the C4-position to optimize the interaction with the fungal CYP51 enzyme, potentially leading to new antifungal drugs with improved efficacy and reduced resistance.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Spills: In case of a spill, avoid dust formation. Sweep up and shovel into suitable containers for disposal.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its well-defined reactivity, centered on the strategic placement of a chloro group on the privileged pyrimidine scaffold, provides a reliable and versatile platform for the synthesis of complex, biologically active molecules. As the demand for novel, targeted therapeutics continues to grow, particularly in oncology, the importance of foundational building blocks like this compound is set to increase, making it a compound of continued interest for medicinal and synthetic chemists.

References

- Beula, G. M., Krishna, N. S., Himaja, A., Prasannambica, T., Likitha, M., & Ganesh, M. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 12(3), 179-181.

- Zhang, Y., et al. (2024). Discovery of 2,4,6-trisubstituted pyrimidine derivatives as novel potent HIV-1 NNRTIs by exploiting the tolerant region II of the NNIBP. European Journal of Medicinal Chemistry, 277, 116708.

- Anonymous. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 80(3), 101-108.

- Benchchem. (n.d.). An In-depth Technical Guide to 4-Chloro-6-ethyl-2-phenylpyrimidine and Its Analogs.

- El-Sayed, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5036.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 598255, this compound. Retrieved from [Link]

- Patel, R., & Patel, K. (2014). IR, NMR spectral data of pyrimidine derivatives.

- Ferreira, L. G., et al. (2010). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 976(1-3), 276-284.

- Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10.

- Wang, Y., et al. (2011).

- Basnet, A., et al. (2007). 2,4,6-Trisubstituted pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship. Bioorganic & Medicinal Chemistry, 15(13), 4351-4359.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 598255, this compound. Retrieved from [Link]

- Benchchem. (n.d.). Application of 4-Chloro-6-ethyl-2-phenylpyrimidine in the Development of Kinase Inhibitors.

- Chen, H., et al. (2020). Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. Journal of Medicinal Chemistry, 63(15), 8437-8449.

- Hsieh, T. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(1), 479-500.

- Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(7), 1335-1346.

- Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(16), 5813-5828.

- Benchchem. (n.d.). Application Notes and Protocols: 4-Chloro-6-(3-iodophenyl)pyrimidine in Medicinal Chemistry.

-

ResearchGate. (n.d.). Crystal structure of 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine, C12H8ClF3N2O. Retrieved from [Link]

- Zhang, Y., et al. (2012). Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization. European Journal of Medicinal Chemistry, 56, 329-337.

-

PubChemLite. (n.d.). This compound (C11H9ClN2). Retrieved from [Link]

- Al-Ostath, A. I., & El-Apasery, M. A. (2022). Synthesis of 6-phenylpyrimidin-2-ol Derivatives Based on Chalcone derivatives. Egyptian Journal of Chemistry, 65(13), 1-10.

- Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-8.

- Cieplik, J., Pluta, J., Bryndal, I., & Lis, T. (2006). Two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section C, 62(Pt 5), o259-o261.

- Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2016(4), M913.

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- Kravchenko, D. V., et al. (2018). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2018(3), M1009.

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 4-CHLORO-6-METHYL-2-PHENYL-PYRIMIDINE | 29509-92-0 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Chloro-o-phenylenediamine(95-83-0) 1H NMR spectrum [chemicalbook.com]

- 12. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 14. epfl.ch [epfl.ch]

- 15. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 4-Chloro-6-methyl-2-phenylpyrimidine Derivatives

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the 4-Chloro-6-methyl-2-phenylpyrimidine scaffold. While direct research on this specific parent compound is limited, its structural analogs have emerged as versatile building blocks in medicinal chemistry. This document synthesizes data from closely related structures to illuminate the potential applications of this chemical class, with a focus on kinase inhibition, antitumor, and antimicrobial activities.

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous endogenous molecules like nucleobases and a wide array of therapeutic agents.[1][2] Its ability to engage in various biological interactions, particularly hydrogen bonding, makes it an ideal framework for designing molecules that can modulate the function of enzymes and receptors. Derivatives of pyrimidine are known for a vast range of pharmacological effects, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4] The this compound structure represents a key intermediate, where the chlorine atom at the 4-position serves as a versatile reactive handle for synthetic elaboration, enabling the creation of diverse chemical libraries for biological screening.[1]

Synthesis of this compound and its Derivatives

The synthesis of the core this compound structure can be achieved through conventional methods.[5] A common approach involves the cyclocondensation of a β-dicarbonyl compound with benzamidine, followed by chlorination.

A generalized synthetic workflow is illustrated below:

Caption: Generalized synthetic pathway for this compound and its derivatives.

The true synthetic utility of this scaffold lies in the reactivity of the 4-chloro group. It is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of various functional groups, particularly amines. This reaction is fundamental to creating libraries of 4-anilino-pyrimidine derivatives, which are central to many of the biological activities discussed below.

Key Biological Activities and Therapeutic Potential

The derivatization of the this compound core has led to the discovery of compounds with significant therapeutic potential across several domains.

Kinase Inhibition and Antitumor Activity

A predominant application of pyrimidine derivatives is in the development of protein kinase inhibitors for cancer therapy.[1] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[1] The 4-anilino-pyrimidine scaffold, formed by reacting 4-chloropyrimidine with an aniline, is a well-established "hinge-binding" motif that mimics the adenine ring of ATP, enabling competitive inhibition at the enzyme's ATP-binding site.

Derivatives of this class have shown potent activity against several key oncogenic kinases:

-

Epidermal Growth Factor Receptor (EGFR): EGFR inhibitors are vital in treating non-small cell lung cancer (NSCLC).[6] Specifically designed 2,4-dichloro-6-methylpyrimidine derivatives have demonstrated significant inhibitory activity against mutated forms of EGFR (T790M/L858R), which are responsible for acquired resistance to first-generation therapies.[6]

-

Src/Abl Kinases: Dual Src/Abl inhibitors have been developed from aminopyrimidinyl-thiazole carboxamides. These compounds show excellent antiproliferative activity against various tumor cell lines and have demonstrated potent in vivo efficacy in xenograft models of chronic myelogenous leukemia (CML).[7]

-

Aurora Kinases: Aurora kinases are critical for mitotic regulation and are often overexpressed in cancers. Pyrimidine-based inhibitors have been shown to effectively inhibit Aurora A, leading to the destabilization of the MYC oncoprotein, a key driver in many human cancers.[8]

The following diagram illustrates the general mechanism of action for these kinase inhibitors, where they block downstream signaling pathways controlling cell proliferation and survival.

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Table 1: Summary of Antitumor Activity of Representative Pyrimidine Derivatives

| Compound Class | Target Cell Line | Activity Metric | Result | Reference |

| 2,4-dichloro-6-methylpyrimidine derivative (L-18) | H1975 (NSCLC) | IC₅₀ | 0.65 ± 0.06 µM | [6] |

| 2-(aminopyrimidinyl)thiazole-5-carboxamide | K562 (CML) | In vivo | Complete tumor regression | [7] |

| 4-chloro-2-mercaptobenzenesulfonamide derivative (18) | HOP-62 (NSCLC) | GI₅₀ | 0.05 µM | [9] |

| 4-methylbenzamide derivative (7) | K562 (Leukemia) | IC₅₀ | 2.27 µM | [10] |

Antimicrobial and Antifungal Activity

Pyrimidine derivatives also exhibit a broad spectrum of antimicrobial activities.[4] Their mechanisms of action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity.

-

Antibacterial Activity: Various derivatives have shown potency against both Gram-positive and Gram-negative bacteria.[4] For instance, certain 4-chloro-3-nitrophenylthiourea derivatives exhibited high activity against hospital strains with MIC values as low as 0.5-2 µg/mL.[11] Some 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising activity against anaerobic Gram-positive bacteria.[12]

-

Antifungal Activity: The pyrimidine scaffold is present in commercial fungicides.[2] A series of 4-chloro-6-phenoxy-2-phenylpyrimidine analogues were synthesized and evaluated for their fungicidal activity, with some compounds showing better efficacy than the control agent pyrimethanil against pathogens like Sclerotinia sclerotiorum.[2] The proposed mechanism for some pyrimidine-based antifungals involves the inhibition of the CYP51 enzyme (lanosterol 14α-demethylase), which is critical for ergosterol biosynthesis in fungi.[13][14]

Table 2: Summary of Antimicrobial Activity

| Compound Class | Target Organism | Activity Metric | Result | Reference |

| 4-chloro-6-phenoxy-2-phenylpyrimidine (Compound 11) | S. sclerotiorum | EC₅₀ | 1.18 mg/L | [2] |

| 4-chloro-3-nitrophenylthiourea derivative | Hospital bacterial strains | MIC | 0.5-2 µg/mL | [11] |

| 4-chloro-2-mercaptobenzenesulfonamide derivative | Anaerobic Gram-positive bacteria | - | Promising activity | [12] |

Other Biological Activities

Research has also uncovered other potential applications for this class of compounds. Notably, certain 4-chloro-6-phenoxy-2-phenylpyrimidine derivatives have been evaluated as herbicide safeners , molecules used in agriculture to protect crops from herbicide injury.[2]

Experimental Protocols

To facilitate further research in this area, the following section provides detailed, validated protocols for the synthesis and biological evaluation of this compound derivatives.

Protocol: Synthesis of a 4-Anilino-6-methyl-2-phenylpyrimidine Derivative

This protocol describes a general method for the nucleophilic aromatic substitution reaction to generate a biologically active derivative.

Workflow Diagram:

Caption: Workflow for the synthesis of a 4-anilino-pyrimidine derivative.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired substituted aniline (1.2 eq), and a suitable solvent such as isopropanol or n-propanol.

-

Reaction: Add a catalytic amount of acid (e.g., a few drops of concentrated HCl) if necessary.[15] Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

-

Extraction: Neutralize the residue with an aqueous base (e.g., saturated NaHCO₃ or dilute NH₄OH) and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).[15]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure derivative.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC₅₀ of a compound against a target kinase.

Workflow Diagram:

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase buffer.

-

Reaction Mixture: In a 96-well plate, add the kinase enzyme and the specific peptide substrate to each well.

-

Compound Addition: Add the diluted test compounds to the wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiation: Start the kinase reaction by adding a solution of ATP to each well. The final concentration should be at or near the Kₘ for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of ATP remaining by adding a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent generates a light signal that is inversely proportional to the kinase activity.

-

Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.[1]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly valuable platform in modern drug discovery. The synthetic tractability of the 4-chloro position allows for the creation of diverse molecular architectures tailored to specific biological targets. The demonstrated success of this scaffold in developing potent kinase inhibitors for oncology provides a strong rationale for its continued exploration.[1]

Future research should focus on several key areas:

-

Synthesis and Characterization: The synthesis and full physicochemical and biological characterization of the parent this compound would provide a crucial baseline for future structure-activity relationship (SAR) studies.

-

Expansion of Biological Screening: While kinase inhibition is a major strength, screening new derivatives against a broader range of targets, including microbial enzymes and other receptor classes, could uncover novel therapeutic applications.

-

Pharmacokinetic Optimization: Efforts should be directed toward optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their in vivo efficacy and safety profiles.

The conceptual frameworks and experimental protocols provided in this guide offer a solid foundation for researchers to unlock the full therapeutic potential of this promising class of molecules.

References

- Benchchem. (n.d.). An In-depth Technical Guide to 4-Chloro-6-ethyl-2-phenylpyrimidine and Its Analogs.

- PubMed. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharm Hung.

- Benchchem. (n.d.). Application Notes and Protocols: 4-Chloro-6-(3-iodophenyl)pyrimidine in Medicinal Chemistry.

- ACS Omega. (2020). Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners.

- PubChem. (n.d.). This compound.

- NIH. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.

- PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. J Med Chem.

- ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.

- Benchchem. (n.d.). Application of 4-Chloro-6-ethyl-2-phenylpyrimidine in the Development of Kinase Inhibitors.

- PubMed. (2004). Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. Eur J Med Chem.

- PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- PubMed. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Arch Pharm (Weinheim).

- PubMed. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorg Med Chem.

- European Open Science. (2024). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl].

- PubMed. (2016). Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. Chem Biol Drug Des.

- PMC. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.

- PubMed. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. J Enzyme Inhib Med Chem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eu-opensci.org [eu-opensci.org]

- 5. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-6-methyl-2-phenylpyrimidine: A Strategic Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, owing to its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) and its remarkable versatility as a drug scaffold.[1][2][3] This heterocycle's unique electronic properties and ability to form multiple hydrogen bonds allow it to effectively interact with a wide array of biological targets. Consequently, pyrimidine derivatives have been successfully developed into a broad spectrum of therapeutic agents, including anticancer, antiviral, antibacterial, and anti-inflammatory drugs.[4] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's pharmacological profile, making it a privileged scaffold in the design of novel therapeutics.

This guide focuses on a particularly valuable, functionalized pyrimidine: 4-Chloro-6-methyl-2-phenylpyrimidine . We will delve into its synthesis, key reactions, and its application as a strategic building block in the synthesis of biologically active molecules, with a particular focus on the development of kinase inhibitors.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe use in the laboratory.

| Property | Value |

| Molecular Formula | C₁₁H₉ClN₂ |

| Molecular Weight | 204.66 g/mol |

| CAS Number | 29509-92-0 |

| Appearance | Solid |

| Solubility | 0.3 µg/mL (at pH 7.4)[5] |

Safety and Handling:

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS).[5]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the formation of the pyrimidine ring followed by chlorination. This approach offers a reliable and scalable route to this key intermediate.

Step 1: Synthesis of 4-Hydroxy-6-methyl-2-phenylpyrimidine

The initial step involves the condensation of benzamidine with a suitable three-carbon component, such as ethyl acetoacetate, to form the pyrimidine core.

Caption: Synthesis of the 4-hydroxypyrimidine intermediate.

Experimental Protocol:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add benzamidine hydrochloride and ethyl acetoacetate.

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The precipitated solid is collected by filtration, washed with water, and dried to yield 4-hydroxy-6-methyl-2-phenylpyrimidine.

Step 2: Chlorination to Yield this compound

The hydroxyl group at the 4-position of the pyrimidine ring is then converted to a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Caption: Chlorination of the hydroxypyrimidine intermediate.

Experimental Protocol:

-

A mixture of 4-hydroxy-6-methyl-2-phenylpyrimidine and phosphorus oxychloride is heated at reflux for 2-3 hours.

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with stirring.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Key Reactions of this compound in Drug Discovery

The synthetic utility of this compound lies in the reactivity of the chlorine atom at the 4-position. This position is susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing access to a diverse range of derivatives.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the 4-position. This reaction is particularly useful for introducing amine functionalities, a common feature in many biologically active molecules, especially kinase inhibitors.

Caption: Nucleophilic aromatic substitution with an amine.

General Experimental Protocol for SₙAr with Amines:

-

To a solution of this compound in a suitable solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide), add the desired amine and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA).

-

The reaction mixture is heated, typically between 80-120 °C, and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a highly versatile reaction for introducing aryl or heteroaryl substituents at the 4-position.[6][7][8][9][10]

Caption: Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a degassed mixture of this compound, the corresponding boronic acid, and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., 1,4-dioxane and water), add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).[9]

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-100 °C. Microwave irradiation can also be employed to accelerate the reaction.[7][9]

-

After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Application in Drug Discovery: A Case Study in Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold, readily accessible from this compound, is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[11] This structural element mimics the adenine ring of ATP, allowing the inhibitor to bind to the ATP-binding site of kinases and block their activity. The substituents at the 2, 4, and 6-positions of the pyrimidine ring can be modified to achieve potency and selectivity for a specific kinase target.

While a specific drug synthesized directly from this compound is not prominently featured in publicly available literature, the synthetic strategies outlined above are widely employed for the synthesis of structurally related kinase inhibitors. For instance, derivatives of 2,4-diaminopyrimidines have shown potent inhibitory activity against targets such as Dihydrofolate Reductase (DHFR) and various protein kinases.[1][2][12]

The general approach involves the sequential reaction of a dichloropyrimidine with two different amines. The differential reactivity of the chlorine atoms can be exploited for regioselective synthesis. Alternatively, a step-wise approach starting from a monochlorinated pyrimidine like this compound allows for the controlled introduction of different amine fragments.

Caption: General synthetic strategy towards kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the 4-chloro substituent make it an ideal starting material for the construction of diverse molecular libraries. The accessibility of the 2,4-diaminopyrimidine scaffold through nucleophilic substitution reactions has cemented its importance in the development of kinase inhibitors and other therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this powerful synthetic intermediate in their drug discovery endeavors.

References

- Google Patents. (2013). Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.

-

Gulten, Z. K., et al. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Journal of Medicinal Chemistry, 67(21), 19143–19164. Retrieved from [Link]

-

ResearchGate. (2025). Antimalarial Activity of 2,4-Diaminopyrimidines. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Retrieved from [Link]

-

PubMed. (1985). History and future of antimicrobial diaminopyrimidines. Retrieved from [Link]

-

MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2993. Retrieved from [Link]

-

ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

- Google Patents. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

ResearchGate. (2015). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (2011). SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. Retrieved from [Link]

-

National Institutes of Health. (2011). 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. Retrieved from [Link]

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(24), 5913. Retrieved from [Link]

-

National Institutes of Health. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]

-

National Institutes of Health. (2012). 2-Chloro-6-methylpyrimidin-4-amine. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved from [Link]

Sources

- 1. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

4-Chloro-6-methyl-2-phenylpyrimidine IUPAC name and structure

An In-depth Technical Guide to 4-Chloro-6-methyl-2-phenylpyrimidine: Synthesis, Characterization, and Applications

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its prevalence is due to its versatile chemical reactivity and its ability to act as a bioisostere for other aromatic systems, enabling a wide range of structural modifications to modulate pharmacological activity. This guide focuses on a specific, valuable derivative: this compound. As a functionalized pyrimidine, it serves as a critical building block for the synthesis of more complex molecular architectures, particularly in the realm of drug discovery and materials science. The strategic placement of its chloro, methyl, and phenyl groups offers multiple reaction sites for further chemical elaboration.

This document provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a robust synthesis protocol, and its potential applications, with a particular focus on its utility for researchers and professionals in drug development.

Chemical Identity and Structure

The formal nomenclature and structural representation are fundamental to understanding the reactivity and properties of this compound.

IUPAC Name and Synonyms

The unequivocally accepted IUPAC name for this compound is This compound .[3] It is also referenced in chemical literature and databases by several synonyms, including:

-

Pyrimidine, 4-chloro-6-methyl-2-phenyl-

-

6-chloro-4-methyl-2-phenylpyrimidine

Chemical Structure

The molecular structure consists of a central pyrimidine ring substituted at positions 2, 4, and 6. A phenyl group is attached at the C2 position, a chloro group at the C4 position, and a methyl group at the C6 position.

Caption: 2D Structure of this compound.

Physicochemical and Computed Properties

A summary of the key properties is essential for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂ | PubChem[3] |

| Molecular Weight | 204.65 g/mol | PubChem[3] |

| Monoisotopic Mass | 204.0454260 Da | PubChem[3][5] |

| CAS Number | 29509-92-0 | PubChem[3] |

| XLogP3 (Computed) | 3.2 | PubChem[3] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[3] |

| Boiling Point (Predicted) | 324.5 ± 22.0 °C at 760 mmHg | ECHEMI[6] |

| Physical Form | Solid | Hit2Lead[4] |

Synthesis Protocol

While multiple synthetic routes to substituted pyrimidines exist, a common and reliable method involves a condensation reaction to form the pyrimidine ring, followed by chlorination. The following protocol is a validated approach adapted from established methodologies for similar pyrimidine analogs.

Proposed Synthetic Pathway

The synthesis can be logically divided into two primary stages:

-

Step 1: Cyclocondensation. Formation of the pyrimidinone intermediate, 6-methyl-2-phenylpyrimidin-4(3H)-one, via the reaction of benzamidine with a β-ketoester, such as ethyl acetoacetate.

-

Step 2: Chlorination. Conversion of the pyrimidinone to the target 4-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Methodology

Step 1: Synthesis of 6-methyl-2-phenylpyrimidin-4(3H)-one

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a solution of sodium ethoxide (NaOEt) in ethanol. This is typically prepared by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol.

-

Addition of Reagents: Add benzamidine hydrochloride (1.0 eq) to the ethanolic solution, followed by the dropwise addition of ethyl acetoacetate (1.1 eq).

-

Reaction: Heat the resulting mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield the pyrimidinone intermediate.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a reflux condenser (connected to a gas trap for HCl), place the dried 6-methyl-2-phenylpyrimidin-4(3H)-one (1.0 eq).

-

Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃, ~5-10 eq), which serves as both the reagent and solvent.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Workup and Purification: Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring. The product will precipitate as a solid. Neutralize the solution carefully with a base (e.g., NaHCO₃ or NaOH solution). Filter the crude product, wash thoroughly with water, and dry. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate. The chloro-substituent at the C4 position is a key functional handle, acting as a leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide variety of functional groups, including amines, alcohols, and thiols, enabling the rapid generation of compound libraries for drug screening.

-

Scaffold for Kinase Inhibitors: The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors. The 2-phenyl and 6-methyl groups can be tailored to occupy specific pockets within an enzyme's active site, while the C4 position can be functionalized to extend into solvent-exposed regions, improving potency and solubility.

-

Antifungal Agents: Some 2-phenylpyrimidine derivatives have been explored as potential antifungal agents that target the CYP51 enzyme, an essential component in fungal cell membrane biosynthesis.[1]

-

General Heterocyclic Synthesis: Beyond specific targets, this compound is a building block for more complex fused heterocyclic systems. The reactivity of the chloro group facilitates annulation reactions to construct polycyclic structures of pharmaceutical interest.[2][7] The presence of chlorine in drug candidates is known to often enhance their metabolic stability and binding affinity.[8]

Analytical Characterization

Unambiguous structural confirmation is critical. While experimental data for this specific molecule is not widely published, characterization would rely on standard analytical techniques.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl protons (~2.5 ppm), a singlet for the C5-H proton on the pyrimidine ring (~7.0-7.5 ppm), and multiplets in the aromatic region (~7.5-8.5 ppm) corresponding to the protons of the phenyl group.

-

¹³C NMR: Resonances for the methyl carbon, the distinct carbons of the pyrimidine ring (with C4 being significantly influenced by the chloro substituent), and the carbons of the phenyl ring would be observed.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would show the molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature. The expected monoisotopic mass is 204.0454 Da.[5]

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C=C and C=N stretching of the aromatic rings, as well as C-H stretching and bending vibrations, would be present.

Safety and Handling

Based on aggregated GHS data, this compound should be handled with appropriate precautions.[3]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive starting material for the development of novel pharmaceuticals and functional materials. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile building block into their synthetic programs.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]3]

-

PubChemLite. (n.d.). This compound (C11H9ClN2). Retrieved from [Link]5]

-

PubChem. (n.d.). 4-Chloro-6-methoxy-2-phenylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrimidine, 2-chloro-4-methyl-6-phenyl-. Wiley. Retrieved from [Link]

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

ResearchGate. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]2]

-

ChemSynthesis. (n.d.). 4-chloro-2-fluoro-6-methylpyrimidine. Retrieved from [Link]

-

MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]7]

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Retrieved from [Link]8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hit2Lead | this compound | CAS# 29509-92-0 | MFCD00296931 | BB-4001930 [hit2lead.com]

- 5. PubChemLite - this compound (C11H9ClN2) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Substituted Pyrimidine Core: A Legacy of Discovery and a Future of Therapeutic Innovation

An In-depth Technical Guide:

Abstract

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and a privileged structure in medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of substituted pyrimidines, tracing their journey from foundational 19th-century synthesis to their indispensable role in modern therapeutics. We will delve into the core synthetic methodologies that unlocked the potential of this versatile scaffold, examining the mechanistic underpinnings and strategic rationale behind these pivotal reactions. This analysis is tailored for researchers, scientists, and drug development professionals, offering not just a historical account, but a field-proven perspective on the enduring legacy and future potential of substituted pyrimidines in the quest for novel therapeutic agents.

The Dawn of Pyrimidine Chemistry: From Isolation to Synthesis

The story of pyrimidine is intrinsically linked to the very blueprint of life. As essential components of nucleic acids, pyrimidine derivatives like cytosine, thymine, and uracil are fundamental to genetic coding, replication, and protein synthesis.[1][2] However, their journey into the annals of chemistry began before their biological significance was fully understood.

While pyrimidine derivatives such as alloxan were known in the early 19th century, the first laboratory synthesis was not accomplished until 1879, when French chemist Charles-Adolphe Wurtz's student, Grimaux, reported the preparation of barbituric acid from urea and malonic acid.[3] This marked a pivotal moment, but the systematic study of this class of compounds truly began in 1884 with the work of German chemist Arthur Pinner.[3] Pinner synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and was the first to propose the name "pyrimidin" in 1885.[3] The isolation of pyrimidine bases from calf thymus tissue by Albrecht Kossel and Albert Neumann in 1893 further solidified the biological importance of this heterocyclic system, a significance that would be fully realized with the discovery of the DNA double helix structure decades later.[1] The parent, unsubstituted pyrimidine ring was finally prepared in 1900 by Gabriel and Colman.[3]

Table 1: Key Milestones in the Early History of Pyrimidines

| Year | Discovery/Event | Key Figure(s) | Significance | Reference(s) |

| 1776 | Discovery of uric acid (a fused pyrimidine) | Scheele | First discovery of a related fused pyrimidine structure. | [4] |

| 1879 | First laboratory synthesis of a pyrimidine derivative (barbituric acid) | Grimaux | Demonstrated the feasibility of synthetic access to the pyrimidine core. | [3] |

| 1884 | Systematic study of pyrimidines begins | Pinner | Developed the foundational Pinner synthesis for substituted pyrimidines. | [3] |

| 1885 | The name "pyrimidin" is proposed | Pinner | Established the nomenclature for this class of heterocycles. | [3] |

| 1893 | Isolation of pyrimidine bases from calf thymus | Kossel & Neumann | Confirmed the natural occurrence of pyrimidines in biological systems. | [1] |

| 1900 | First synthesis of the parent pyrimidine compound | Gabriel & Colman | Provided access to the fundamental, unsubstituted pyrimidine ring. | [3] |

| 1953 | Elucidation of the DNA double helix structure | Watson, Crick, Wilkins | Revealed the crucial role of pyrimidine bases in genetic information storage. | [1] |

Foundational Synthetic Methodologies: Building the Core

The ability to chemically synthesize the pyrimidine ring was the gateway to exploring its vast potential. Two classical, yet enduring, reactions form the bedrock of substituted pyrimidine synthesis: the Pinner Synthesis and the Biginelli Reaction. These methods are not merely historical footnotes; their logic and versatility continue to inform modern synthetic strategies.

The Pinner Pyrimidine Synthesis (1884)

The Pinner synthesis is a robust and direct method for creating substituted pyrimidines. The core principle involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (such as a β-keto ester or β-diketone) with an amidine.[5][6][7] This reaction is a powerful tool for generating a wide array of 2-substituted pyrimidines.

Causality of Experimental Design: The choice of a 1,3-dicarbonyl compound provides the C-C-C backbone of the final ring, while the amidine supplies the N-C-N fragment. The reaction proceeds through a series of nucleophilic attacks and dehydration steps. The acidic or basic catalyst is crucial for activating the carbonyl groups for nucleophilic attack and facilitating the final dehydration to form the aromatic pyrimidine ring.[5]

The Biginelli Reaction (1891)

Discovered by the Italian chemist Pietro Biginelli, this celebrated multi-component reaction (MCR) allows for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][9] The classical Biginelli reaction involves the acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[8][10]

Trustworthiness Through Simplicity: The elegance of the Biginelli reaction lies in its operational simplicity and efficiency. By combining three components in a single step, it avoids lengthy purification of intermediates, making it a highly convergent and atom-economical process.[10] The reaction has seen a remarkable resurgence in recent years due to the diverse pharmacological properties of its DHPM products, which include calcium channel blockers and antihypertensive agents.[8][9]

Mechanistic Insight: The reaction mechanism is believed to proceed through a series of bimolecular reactions.[11] The rate-limiting step is often the initial aldol condensation between the aryl aldehyde and the β-ketoester. This is followed by the nucleophilic addition of urea and a final intramolecular cyclization and dehydration to yield the DHPM product.[8]

Experimental Protocol: One-Pot Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

This protocol describes a classic, self-validating procedure for synthesizing a dihydropyrimidinone, a common and medicinally relevant substituted pyrimidine derivative.

Objective: To synthesize 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester via a one-pot Biginelli condensation.

Materials:

-

p-Anisaldehyde (Aryl aldehyde)

-

Ethyl acetoacetate (β-Ketoester)

-

Urea

-

Ethanol (Solvent)

-

Concentrated Hydrochloric Acid (Catalyst)

-

Ice bath

-

Reflux apparatus

-

Buchner funnel and filter paper

Methodology:

-

Reaction Setup (Rationale): In a 100 mL round-bottom flask, combine p-anisaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol). The use of a slight excess of urea helps to drive the reaction to completion.

-

Solubilization and Catalysis (Rationale): Add 20 mL of ethanol to the flask and swirl to dissolve the reactants. Ethanol is a common solvent as it effectively dissolves the starting materials and the product has limited solubility in it upon cooling, facilitating isolation. Add 3-4 drops of concentrated HCl as a catalyst. The Brønsted acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial condensation step.[8]

-

Reflux (Rationale): Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation (Rationale): After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Then, place the flask in an ice bath for 30 minutes. The product is typically a crystalline solid that is poorly soluble in cold ethanol, causing it to precipitate out of the solution.[9]

-

Filtration and Washing (Rationale): Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. Washing with cold solvent minimizes the loss of the desired product.

-

Drying and Characterization (Rationale): Dry the collected solid in a desiccator or a vacuum oven. The final product's identity and purity should be confirmed by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. This validation step is critical to ensure the protocol's success.

The Golden Age: Substituted Pyrimidines in Drug Development

The true power of substituted pyrimidines was unleashed in the 20th century as their potential as therapeutic agents was realized. By modifying the substituents on the pyrimidine core, medicinal chemists could fine-tune the molecule's interaction with biological targets, leading to breakthroughs in treating a wide range of diseases.[4][12]

-

Antimetabolites in Cancer Therapy: One of the most significant achievements was the development of 5-fluorouracil (5-FU). By replacing the hydrogen at the 5-position with a fluorine atom, chemists created a molecule that acts as an antimetabolite, interfering with nucleic acid synthesis and thereby inhibiting the growth of rapidly dividing cancer cells.[12][13] It remains a cornerstone of chemotherapy for various cancers.

-

Antimicrobial Dihydrofolate Reductase (DHFR) Inhibitors: The work of George Hitchings' group in the 1940s led to the discovery that 2,4-diamino-5-substituted pyrimidines interfered with folic acid utilization.[14] This led to the development of trimethoprim, an antibacterial agent, and pyrimethamine, an antimalarial drug. These drugs selectively inhibit the dihydrofolate reductase (DHFR) enzyme in microbes and protozoa, which is essential for their DNA synthesis, while having a much lower affinity for the human version of the enzyme.[14]

-

Modern Therapeutic Applications: The versatility of the pyrimidine scaffold continues to be exploited. It forms the core of antiviral drugs like zidovudine (AZT) for HIV, anti-inflammatory agents, and a new generation of targeted cancer therapies known as kinase inhibitors.[3][13][15] These modern drugs demonstrate the enduring value of the foundational discoveries and synthetic methods developed over a century ago.

Conclusion

From its initial synthesis in the late 19th century to its central role in modern medicine, the history of the substituted pyrimidine is a testament to the power of fundamental chemical research. The pioneering work of chemists like Pinner and Biginelli provided the essential tools to construct and modify this remarkable scaffold. Their synthetic methodologies, born from curiosity and systematic investigation, laid the groundwork for the development of life-saving drugs. For today's researchers, this history offers a powerful lesson: a deep understanding of core synthetic principles is the key that unlocks the door to future therapeutic innovation. The substituted pyrimidine, a simple six-membered ring of carbon and nitrogen, remains one of the most potent and versatile platforms in the ongoing endeavor of drug discovery.

References

-

Wikipedia. Pyrimidine. [Link]

-

Wikipedia. Biginelli reaction. [Link]

-

Slideshare. Pinner pyrimidine synthesis. [Link]

-

Slideshare. Pinner pyrimidine synthesis. [Link]

-

Algor Cards. Pyrimidine: A Crucial Component of Nucleic Acids. [Link]

-

ACS Publications. Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. [Link]

-

Research Trend. Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. [Link]

-

Organic Chemistry Portal. Biginelli Reaction. [Link]

-

Organic Reactions. The Biginelli Dihydropyrimidine Synthesis. [Link]

-

ACS Publications. Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. [Link]

-

EKB. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

-

NIH. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

MDPI. Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. [Link]

-

MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

-

Slideshare. Pinner pyrimidine synthesis. [Link]

-

SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

-

Wikipedia. Pyrimidine metabolism. [Link]

-

PubMed. The evolutionary history of the first three enzymes in pyrimidine biosynthesis. [Link]

-

PubMed. Prebiotic syntheses of purines and pyrimidines. [Link]

-

PMC. Significance and Biological Importance of Pyrimidine in the Microbial World. [Link]

-

Britannica. Pyrimidine | Nucleobases, DNA, RNA. [Link]

-

PubMed. History and future of antimicrobial diaminopyrimidines. [Link]

-

ResearchGate. A review on biological importance of pyrimidines in the new era. [Link]

-

ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. [Link]

-

Microbe Notes. Pyrimidine- Definition, Properties, Structure, Uses. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Pyrimidine: The Foundation for Nucleotide Synthesis and Beyond. [Link]

-

Wisdom Library. Substituted pyrimidine: Significance and symbolism. [Link]

-

ResearchGate. (PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). [Link]

Sources

- 1. Pyrimidine: A Crucial Component of Nucleic Acids | Algor Cards [cards.algoreducation.com]

- 2. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. researchtrend.net [researchtrend.net]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. mdpi.com [mdpi.com]

- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biginelli Reaction [organic-chemistry.org]

- 12. scispace.com [scispace.com]

- 13. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 14. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

A Strategic Approach to Identifying and Validating Therapeutic Targets for 4-Chloro-6-methyl-2-phenylpyrimidine Analogs

An In-depth Technical Guide

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1] Specifically, 2,4,6-trisubstituted pyrimidines have garnered significant attention for their potential in oncology and other disease areas.[2] This guide focuses on analogs of 4-Chloro-6-methyl-2-phenylpyrimidine, a distinct chemical entity for which public data is limited, necessitating a predictive and systematic approach to therapeutic target identification.[3][4] We present a comprehensive framework for researchers, scientists, and drug development professionals, moving from hypothesized target classes based on established pyrimidine bioactivity to detailed, field-proven experimental workflows for target identification and validation. This document provides the causal logic behind experimental choices, self-validating protocols, and authoritative grounding to empower the rational development of this promising class of compounds.

Part 1: The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine nucleus is not only a fundamental component of nucleic acids (DNA and RNA) but also a "privileged scaffold" in drug discovery.[1][5] Its synthetic tractability and ability to form key hydrogen bond interactions with biological macromolecules have led to its incorporation into a wide array of approved drugs. Pyrimidine derivatives are known to exhibit a vast range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[5][6]

In the context of oncology, pyrimidine analogs have been successfully developed as both antimetabolites that disrupt DNA synthesis and as inhibitors of critical signaling proteins.[7][8] The 2,4,6-trisubstituted pyrimidine framework, in particular, serves as a versatile template for designing potent and selective modulators of high-value therapeutic targets, most notably protein kinases.[1][9] The 4-chloro substituent on the pyrimidine ring is a key reactive handle, allowing for facile diversification to build structure-activity relationships (SAR) and optimize lead compounds.

Part 2: High-Priority Potential Therapeutic Target Classes

Given the chemical architecture of this compound, we can hypothesize several high-priority classes of therapeutic targets based on extensive literature for structurally related compounds.

2.1 Protein Kinases